REACTION_CXSMILES
|
[CH:1]1([N:4]2[CH2:9][CH2:8][CH:7]([C:10]3[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=3)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.[H][H]>O1CCCC1.[Pd]>[CH:1]1([N:4]2[CH2:9][CH2:8][CH:7]([C:10]3[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=3)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1
|
Name
|
1-cyclopropyl-4-(4-nitro-phenyl)-piperidine
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1CCC(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
The residue is used in the next stage of the synthesis without any further purification
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)N1CCC(CC1)C1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |